Terazosin vs. Prazosin: 3-4× Longer Elimination Half-Life Enabling Once-Daily Dosing
Terazosin exhibits an elimination half-life approximately three to four times longer than that of prazosin, a key structural analog within the quinazoline class. This pharmacokinetic distinction enables once-daily terazosin dosing compared to prazosin's requirement for twice-daily or thrice-daily administration [1][2]. Additionally, terazosin demonstrates complete and consistent oral bioavailability, whereas prazosin exhibits variable absorption influenced by food intake and first-pass metabolism [1].
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | Terazosin: mean beta-phase half-life approximately 12 hours |
| Comparator Or Baseline | Prazosin: half-life approximately 2-3 hours (typical range) |
| Quantified Difference | 3-4× longer half-life for terazosin |
| Conditions | Human pharmacokinetic studies following intravenous and oral administration in volunteers and hypertensive patients |
Why This Matters
The extended half-life enables once-daily dosing regimens, reducing dosing frequency complexity and potentially improving subject compliance in longitudinal studies.
- [1] Sonders RC. Pharmacokinetics of terazosin. Am J Med. 1986 May 23;80(5B):20-4. doi: 10.1016/0002-9343(86)90847-8. PMID: 2872802. View Source
- [2] Terazosin (Blenheim Pharmacal, Inc.): FDA Package Insert. 2015 Feb 17. MedLibrary.org. View Source
